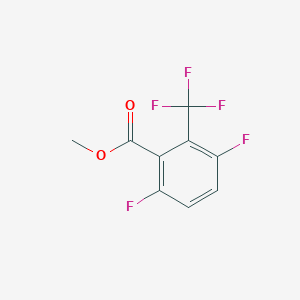

Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate

Description

Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate (CAS: 2366994-08-1) is a fluorinated aromatic ester with the molecular formula C₉H₅F₅O₂ and a molecular weight of 240.13 g/mol . It is characterized by a benzoate backbone substituted with two fluorine atoms at positions 3 and 6, a trifluoromethyl (-CF₃) group at position 2, and a methyl ester moiety. It is supplied with a minimum purity of 95%, but key physicochemical properties such as melting point, boiling point, and solubility remain unreported .

Properties

IUPAC Name |

methyl 3,6-difluoro-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c1-16-8(15)6-4(10)2-3-5(11)7(6)9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIGZUMXJNGGIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate typically involves the esterification of 3,6-difluoro-2-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate may involve more efficient and scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.

Oxidation: Potassium permanganate in an alkaline medium is used for the oxidation of the ester to the acid.

Major Products Formed

Substitution: Products include substituted benzoates with various functional groups replacing the fluorine atoms.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Drug Development

Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate has garnered attention as a building block in drug synthesis. Compounds with similar fluorinated motifs are known to exhibit improved biological activities, including anti-inflammatory and antimicrobial properties. The trifluoromethyl group is particularly noteworthy for enhancing membrane permeability, which is crucial for drug candidates targeting specific biological pathways.

Case Studies

-

Antimicrobial Activity : Preliminary studies indicate that methyl 3,6-difluoro-2-(trifluoromethyl)benzoate exhibits antimicrobial properties against various bacterial strains. For instance, derivatives containing trifluoromethyl groups have shown significant potency against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

Compound Minimum Inhibitory Concentration (MIC) Activity Against Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate TBD TBD Other derivatives 0.16–0.68 µM MRSA Other derivatives 9.75–12.0 µM M. tuberculosis -

Cytotoxicity Studies : In vitro studies on human glioblastoma cells demonstrated that this compound has cytotoxic effects, with a dose-dependent decrease in cell viability.

Concentration (µM) % Cell Viability 10 85 25 65 50 45 100 15

These findings suggest potential applications in cancer therapeutics, warranting further investigation into its mechanisms of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of methyl 3,6-difluoro-2-(trifluoromethyl)benzoate is crucial for optimizing its pharmacological properties. Research indicates that variations in the fluorine substitution pattern can significantly influence biological activity and selectivity against specific targets .

Agrochemical Applications

The unique properties of methyl 3,6-difluoro-2-(trifluoromethyl)benzoate also make it a candidate for use in agrochemicals. Its enhanced lipophilicity may improve penetration into plant tissues, potentially leading to more effective herbicides or fungicides.

Mechanism of Action

The mechanism of action of Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with two classes of analogs: halogenated methyl benzoates and sulfonylurea-based benzoate pesticides .

Table 1: Comparison of Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate with Selected Analogs

Note: Triflusulfuron-methyl is included as a representative sulfonylurea pesticide with a benzoate ester backbone but distinct functional groups.

Analysis of Substituent Effects

Halogen vs. Trifluoromethyl Groups

- In contrast, Methyl 3,6-dibromo-2-fluorobenzoate (CAS: 1214329-17-5) substitutes bromine at positions 3 and 4. Bromine’s larger atomic radius increases molecular weight (311.93 g/mol vs. 240.13 g/mol) and may alter reactivity (e.g., slower nucleophilic substitution) compared to fluorine .

Functional Group Diversity

- While these share a methyl benzoate group, their extended functionalization distinguishes them from the simpler halogenated analogs.

Application Contexts

- Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate : Likely serves as a building block in medicinal or materials chemistry due to its fluorine-rich structure, though explicit applications require further research .

- Methyl 3,6-dibromo-2-fluorobenzoate : Explicitly used as a pharmaceutical intermediate , suggesting roles in synthesizing brominated active ingredients .

- Sulfonylurea Esters: Specialized as herbicides, leveraging their ability to disrupt plant amino acid biosynthesis .

Research Implications and Gaps

Biological Activity

Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate is a fluorinated organic compound with potential biological applications. This article explores its biological activity, synthesis, and implications for drug development, drawing from various research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C9H5F5O2

- Molar Mass : Approximately 240.13 g/mol

- Structure : The compound features a methyl ester functional group attached to a benzoate ring, substituted with fluorine atoms at the 3 and 6 positions, along with a trifluoromethyl group at the 2 position. This unique structure contributes to its biological activity.

The biological activity of methyl 3,6-difluoro-2-(trifluoromethyl)benzoate is thought to arise from its interactions with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites. This can lead to modulation or inhibition of enzymatic activity, impacting pathways such as signal transduction and metabolic processes.

Biological Activity Overview

Research into the biological activity of methyl 3,6-difluoro-2-(trifluoromethyl)benzoate has indicated several potential applications:

- Pharmaceuticals : The compound is being investigated for its role as a building block in drug development due to its enhanced biological properties compared to non-fluorinated analogs. Fluorinated compounds often exhibit improved pharmacokinetic profiles and biological activities such as anti-inflammatory and antimicrobial properties.

- Agricultural Chemicals : There is potential for use as a pesticide or herbicide due to the efficacy of fluorinated compounds in these applications.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar fluorinated motifs exhibit significant antimicrobial properties. For instance, research has shown that certain organofluorine compounds possess activity against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be significantly lower than those for their non-fluorinated counterparts .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate | TBD | TBD |

| Fluorinated Analog A | <10 | Staphylococcus aureus |

| Fluorinated Analog B | <20 | E. coli |

Enzyme Inhibition Studies

Studies have indicated that fluorinated benzoate derivatives can act as enzyme inhibitors. The specific interactions between methyl 3,6-difluoro-2-(trifluoromethyl)benzoate and various enzymes are still under investigation; however, similar compounds have shown promise in inhibiting enzymes involved in critical metabolic pathways .

Synthesis Routes

The synthesis of methyl 3,6-difluoro-2-(trifluoromethyl)benzoate can be achieved through various chemical reactions involving fluorination agents. Common synthetic routes include:

- Fluorination Reactions : Utilizing reagents like trifluoromethylsilane or sodium trifluoroacetate to introduce fluorine atoms into the benzoate structure.

- Esterification : Reacting benzoic acid derivatives with methanol under acidic conditions to form the ester functional group.

Q & A

Q. Table 1: Key Spectral Signatures (Estimated)

| Technique | Expected Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 3.90 (s, 3H, OCH₃), δ 7.2–7.8 (m) |

| ¹⁹F NMR | δ -60.5 (CF₃), δ -110 (aromatic F) |

| MS (ESI+) | m/z 261.16 [M+H]⁺ |

Advanced: How can researchers resolve contradictions in spectroscopic data for fluorinated benzoate derivatives?

Answer:

Contradictions (e.g., unexpected splitting in NMR or anomalous melting points) arise from:

- Stereochemical effects: Fluorine’s electronegativity alters electron density, impacting chemical shifts.

- Impurities: Trace solvents or byproducts (e.g., unreacted acid) require rigorous purification (recrystallization or HPLC).

- Validation: Cross-check with computational methods (DFT for NMR prediction) or alternative techniques like X-ray diffraction .

Example: A mismatch between theoretical and observed melting points could indicate polymorphism, necessitating differential scanning calorimetry (DSC).

Advanced: What role does this compound play in agrochemical research, and how is its bioactivity assessed?

Answer:

Fluorinated benzoates are intermediates in herbicide development (e.g., sulfonylurea analogs in and ).

- Bioactivity testing:

- Metabolic stability: Assess hydrolysis resistance (ester vs. acid form) via pH-dependent stability studies.

Advanced: How are computational methods applied to predict the reactivity of Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate?

Answer:

- DFT calculations: Model reaction pathways (e.g., hydrolysis kinetics) using software like Gaussian. Parameters include Gibbs free energy and frontier molecular orbitals (HOMO/LUMO).

- Docking studies: Predict interactions with biological targets (e.g., herbicide-binding proteins) using AutoDock Vina.

- Limitations: Solvent effects and steric hindrance from -CF₃ groups may reduce computational accuracy, necessitating experimental validation .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Toxicity: Fluorinated aromatics may release HF upon decomposition. Use PPE (gloves, goggles) and work in a fume hood.

- Storage: Keep under inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis.

- Disposal: Neutralize with aqueous bicarbonate before incineration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.